N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide
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Overview
Description
N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide is a compound that features a benzimidazole moiety fused with a pyridine ring Benzimidazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-1H-benzimidazole with 3-chloropyridine under basic conditions to form the intermediate product, which is then acetylated to yield the final compound . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity and leading to therapeutic effects. The compound may also interact with DNA, interfering with its replication and transcription processes .
Comparison with Similar Compounds
N-(4-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyridin-3-yl)acetamide can be compared with other benzimidazole derivatives such as:
Clemizole: An antihistaminic agent with a benzimidazole core.
Omeprazole: An antiulcer drug that contains a benzimidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with a similar structure.
The uniqueness of this compound lies in its combined benzimidazole and pyridine structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H14N4O |
---|---|
Molecular Weight |
266.30 g/mol |
IUPAC Name |
N-[4-(2-methylbenzimidazol-1-yl)pyridin-3-yl]acetamide |
InChI |
InChI=1S/C15H14N4O/c1-10-17-12-5-3-4-6-14(12)19(10)15-7-8-16-9-13(15)18-11(2)20/h3-9H,1-2H3,(H,18,20) |
InChI Key |
HDRHEKQVTMEQIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3=C(C=NC=C3)NC(=O)C |
Origin of Product |
United States |
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